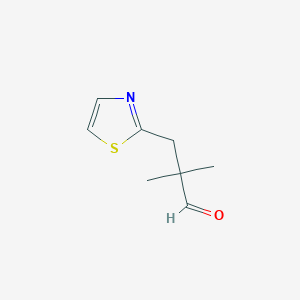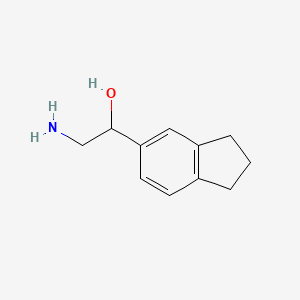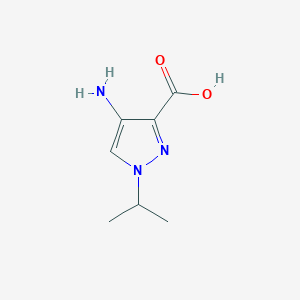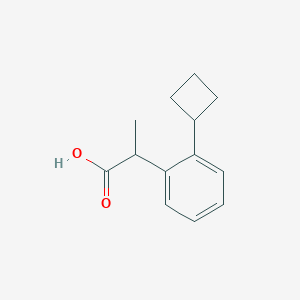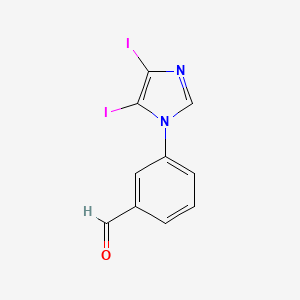
3-(4,5-Diiodo-1H-imidazol-1-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4,5-Diiodo-1H-imidazol-1-yl)benzaldehyde is a chemical compound that features an imidazole ring substituted with two iodine atoms at positions 4 and 5, and a benzaldehyde group at position 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Diiodo-1H-imidazol-1-yl)benzaldehyde typically involves the iodination of an imidazole derivative followed by formylation. One common method includes the following steps:
Iodination: The imidazole ring is iodinated using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out in an appropriate solvent like acetic acid or dichloromethane.
Formylation: The iodinated imidazole is then subjected to formylation using a Vilsmeier-Haack reagent (formed from dimethylformamide and phosphorus oxychloride) to introduce the benzaldehyde group at position 3.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(4,5-Diiodo-1H-imidazol-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide or thiourea in ethanol.
Major Products Formed
Oxidation: 3-(4,5-Diiodo-1H-imidazol-1-yl)benzoic acid.
Reduction: 3-(4,5-Diiodo-1H-imidazol-1-yl)benzyl alcohol.
Substitution: 3-(4,5-Diazido-1H-imidazol-1-yl)benzaldehyde or 3-(4,5-Dithioureido-1H-imidazol-1-yl)benzaldehyde.
Aplicaciones Científicas De Investigación
3-(4,5-Diiodo-1H-imidazol-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies due to the presence of iodine atoms.
Medicine: Explored for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-(4,5-Diiodo-1H-imidazol-1-yl)benzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The iodine atoms may facilitate binding to specific sites, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins. This compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-Imidazol-1-yl)benzaldehyde: Lacks the iodine atoms, making it less reactive in certain substitution reactions.
3-(4,5-Dichloro-1H-imidazol-1-yl)benzaldehyde: Contains chlorine atoms instead of iodine, resulting in different reactivity and biological activity.
3-(4,5-Dibromo-1H-imidazol-1-yl)benzaldehyde: Contains bromine atoms, which may alter its electronic properties and reactivity compared to the diiodo derivative.
Uniqueness
3-(4,5-Diiodo-1H-imidazol-1-yl)benzaldehyde is unique due to the presence of iodine atoms, which confer distinct reactivity and potential for radiolabeling. This makes it particularly valuable in applications requiring specific interactions with biological targets or imaging techniques.
Propiedades
Fórmula molecular |
C10H6I2N2O |
|---|---|
Peso molecular |
423.98 g/mol |
Nombre IUPAC |
3-(4,5-diiodoimidazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H6I2N2O/c11-9-10(12)14(6-13-9)8-3-1-2-7(4-8)5-15/h1-6H |
Clave InChI |
LYDOGOWPBWJBPS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N2C=NC(=C2I)I)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


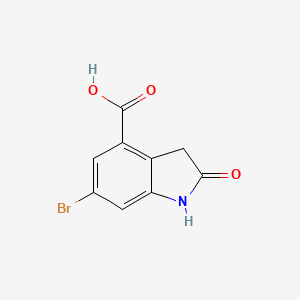
![4-Chloro-3H-imidazo[4,5-C]pyridine-6-carbonitrile](/img/structure/B13074843.png)
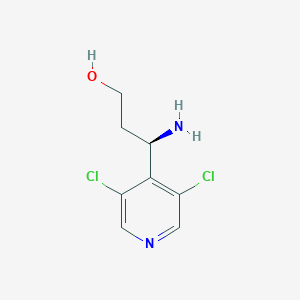

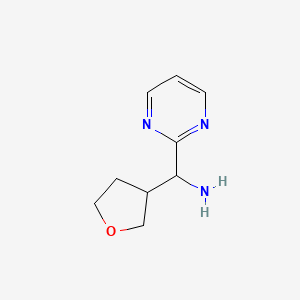

![2,6,7-trimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13074882.png)
![tert-butyl (5S,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13074889.png)
![5-(Pyridin-4-yl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13074893.png)

